molecular formula C5H8N2O2 B1505383 Ethyl 2-diazopropanoate CAS No. 6111-99-5

Ethyl 2-diazopropanoate

Cat. No. B1505383
CAS RN: 6111-99-5
M. Wt: 128.13 g/mol
InChI Key: YRYGWFQYKCXDNA-UHFFFAOYSA-N
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Description

Ethyl 2-diazopropanoate is an organic compound with the molecular formula C5H8N2O2 . It is also known by other names such as ethyl prop-2-enoate, 2-diazopropanoic acid ethyl ester, and ethyl alpha-diazopropanoate .


Synthesis Analysis

The synthesis of Ethyl 2-diazopropanoate has been reported in a study where an immobilized silicon-carbon bond-forming enzyme was used for anaerobic flow biocatalysis . The enzyme was modified with a SpyTag without significant effects on its catalytic activity. Even after immobilization on microparticles, the enzyme retained 60% activity .


Molecular Structure Analysis

The molecular structure of Ethyl 2-diazopropanoate consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 128.129 Da, and the monoisotopic mass is 128.058578 Da .


Chemical Reactions Analysis

Ethyl 2-diazopropanoate has been used in the formation of carbon-silicon bonds using the cytochrome c from Rhodothermus marinus . This reaction was catalyzed by an engineered biocatalyst, CytC(TDE), which was immobilized in a microfluidic packed-bed reactor .


Physical And Chemical Properties Analysis

Ethyl 2-diazopropanoate is a colorless liquid with a pungent odor. It has a molecular weight of 128.131 g/mol .

Scientific Research Applications

These applications highlight the versatility of ethyl 2-diazopropanoate in both fundamental research and practical applications across various scientific disciplines. If you need further details or have additional questions, feel free to ask!

Mechanism of Action

The mechanism of action involves the production of highly reactive metal carbenes from diazo compounds . The reaction between phenyldimethylsilane and ethyl 2-diazopropanoate in neutral buffer at room temperature gave a racemic organosilicon product .

Safety and Hazards

Ethyl 2-diazopropanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .

Future Directions

The use of enzymes to catalyze reactions involving Ethyl 2-diazopropanoate opens up new possibilities for efficient biocatalytic processes . The development of new enzymes through directed evolution can expand the range of reactions that can be catalyzed enzymatically, facilitating the widespread adoption of biocatalysis .

properties

IUPAC Name

ethyl 2-diazopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGWFQYKCXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702919
Record name 2-Diazonio-1-ethoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-diazopropanoate

CAS RN

6111-99-5
Record name 2-Diazonio-1-ethoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does Ethyl 2-diazopropanoate play in the study on directed evolution of cytochrome P450 for carbene transfer reactions?

A1: Ethyl 2-diazopropanoate serves as a carbene precursor in this study. [] The researchers used it to evolve a cytochrome P450 variant capable of enantioselective alkylation of indoles. This means the enzyme can selectively add the carbene generated from Ethyl 2-diazopropanoate to one specific position of the indole molecule, controlling the three-dimensional orientation of the newly formed bond. This is a significant achievement as it highlights the potential of engineered enzymes for highly controlled and efficient synthesis of complex molecules.

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